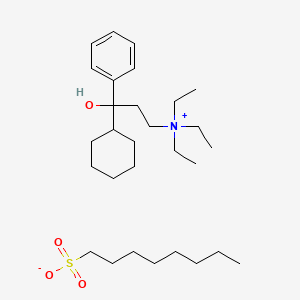
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate is a chemical compound known for its unique structure and properties. It is composed of a cyclohexyl group, a hydroxy group, and a phenyl group attached to a propyl chain, which is further bonded to a triethylammonium group and an octanesulfonate group. This compound is used in various scientific research applications due to its distinctive chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate typically involves the reaction of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride with octanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triethylammonium group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while substitution reactions can yield a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving cell signaling and molecular interactions.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium chloride: Similar structure but with a chloride group instead of octanesulfonate.
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium decanesulfonate: Similar structure but with a decanesulfonate group.
Uniqueness
(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium octanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
67603-59-2 |
|---|---|
Molekularformel |
C29H53NO4S |
Molekulargewicht |
511.8 g/mol |
IUPAC-Name |
(3-cyclohexyl-3-hydroxy-3-phenylpropyl)-triethylazanium;octane-1-sulfonate |
InChI |
InChI=1S/C21H36NO.C8H18O3S/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;1-2-3-4-5-6-7-8-12(9,10)11/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
InChI-Schlüssel |
YEWWROBYEIERTF-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCS(=O)(=O)[O-].CC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


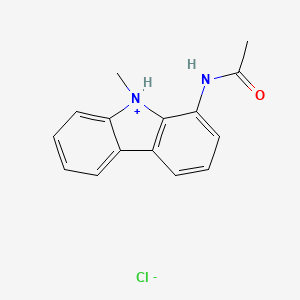



![(1S,2S,3S)-2-(2-hydroxyethyl)-3-[(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]-2-methylcyclopentan-1-ol](/img/structure/B13767135.png)

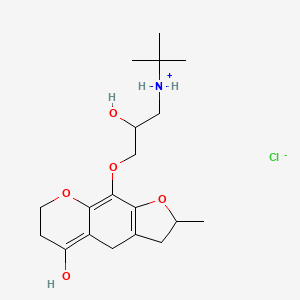
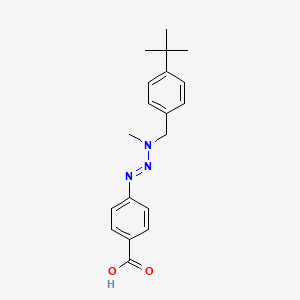

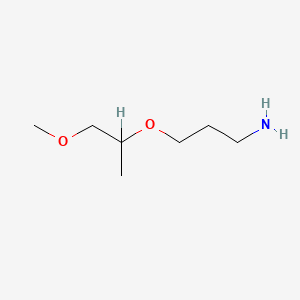
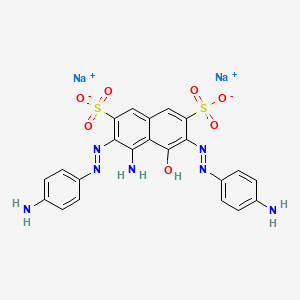
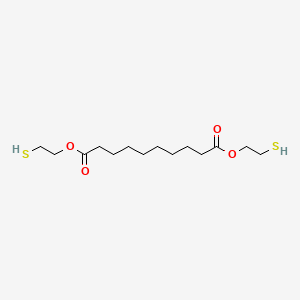

![7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13767171.png)
